Tetracyclohexylsilane

Organosilicon chemistry Steric effects Bond length

Researchers needing heteroatom-free silicon-carbon precursors or sterically hindered organosilicon standards face limited commercial options. Tetracyclohexylsilane (TCS) solves this with four cyclohexyl rings σ-bonded to Si. - **Application**: Single-source precursor for a-SiCₓ films (360-550°C window); avoids oxygen contamination vs. TEOS. - **Physical Data**: Crystalline solid; Si-C bond elongation (+0.035Å vs. TMS); C-Si-C angle widening (+5°). - **Supply**: Available in research quantities; confirmed crystal structure (CCDC deposit).

Molecular Formula C24H44Si
Molecular Weight 360.7 g/mol
CAS No. 1099-44-1
Cat. No. B3045562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracyclohexylsilane
CAS1099-44-1
Molecular FormulaC24H44Si
Molecular Weight360.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C24H44Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2
InChIKeyWBMDWTWRKMOVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracyclohexylsilane – Sterically Crowded Organosilicon Overview


Tetracyclohexylsilane (TCS), molecular formula C₂₄H₄₄Si, is a fully saturated tetraorganosilane in which four cyclohexyl rings are directly σ‑bonded to a central silicon atom [1]. It is a crystalline solid at ambient temperature and belongs to the class of sterically hindered Group 14 tetraalkyls. Originally obtained by high‑pressure hydrogenation of tetraphenylsilane, its authentic structure and synthetic identity were resolved only after decades of conflicting literature reports [2]. X‑ray crystallography confirms a crowded molecular architecture with distinct conformational preferences that differentiate it from both aryl‑ and smaller‑alkyl analogues [1].

Why Tetracyclohexylsilane Cannot Be Replaced


Although tetraorganosilanes share the general formula SiR₄, the steric and electronic influence of the R group fundamentally alters key molecular properties. Tetracyclohexylsilane carries four conformationally flexible yet bulky cyclohexyl rings that generate intramolecular non‑bonded repulsions far exceeding those in tetramethylsilane (R = Me) or tetraphenylsilane (R = Ph) [1]. These repulsions elongate Si–C bonds by ca. 0.03 Å and widen C–Si–C angles relative to the smaller‑alkyl analogue, and they impose a crystal‑state conformation (C₂ symmetry) that is absent in S₄‑symmetric tetraaryl counterparts [1]. Attempts to substitute TCS with a less hindered silane therefore risk altered packing density, thermal behaviour, and reactivity in applications where steric bulk is a design parameter [2].

Quantifiable Differentiation Versus Close Analogs


Si–C Bond-Length Elongation as Steric-Crowding Metric

In tetracyclohexylsilane the four bulky cyclohexyl groups force the Si–C bonds to lengthen measurably compared with the prototypical tetraalkylsilane, tetramethylsilane (TMS). Single‑crystal X‑ray diffraction gives Si–C distances of 1.909(5) Å and 1.914(5) Å for TCS [1], whereas gas‑phase electron diffraction of TMS yields an rₐ value of 1.877(4) Å [2]. The elongation of 0.032–0.037 Å (≈ 1.7–2.0 %) is a direct structural signature of the enhanced non‑bonded repulsion in TCS.

Organosilicon chemistry Steric effects Bond length

C–Si–C Valency-Angle Widening

The steric pressure exerted by four cyclohexyl rings also manifests in the C–Si–C bond angles. In TCS the angles bisected by the crystallographic C₂ axis are 114.8(3)° and 114.1(3)° [1]. By contrast, tetraphenylsilane, which crystallises with exact S₄ molecular symmetry, exhibits a tetrahedral angle of 109.5° (constrained by symmetry) [2]. Tetramethylsilane, in the gas phase, shows a tetrahedral angle of 109.5° by symmetry. The 4.6–5.3° widening in TCS is a direct consequence of inter‑ligand cyclohexyl repulsion.

Crystal engineering Steric hindrance Bond angle

Molecular Symmetry and Conformation

All structurally characterised symmetrical tetraaryl‑Group 14 compounds (e.g., Ph₄Si, Ph₄Sn) adopt S₄ molecular symmetry in the crystal. Tetracyclohexylsilane is unique: it crystallises with C₂ symmetry, a direct result of enhanced non‑bonded repulsions between adjacent cyclohexyl rings that prevent the S₄ arrangement [1]. The cyclohexyl rings adopt chair conformations and are equatorially attached, but their relative twist differs from any previously observed tetrasubstituted Group 14 derivative [1].

Molecular symmetry Conformational analysis Crystal packing

Synthetic Accessibility and Route Challenges

Tetramethylsilane (TMS) and tetraethylsilane are produced industrially by direct alkylation of SiCl₄ with organometallic reagents at ambient pressure. In contrast, early attempts to prepare TCS via organolithium condensation (cyclohexyllithium + SiCl₄) failed; the authentic compound was first obtained by hydrogenation of tetraphenylsilane at 50–100 atm H₂ and 100 °C [1]. A viable organometallic route (C₆H₁₁Li + (C₆H₁₁)₃SiF) was not demonstrated until 1967 [2]. This synthetic difficulty underscores the unique steric congestion at silicon and implies a higher cost and lower commercial availability.

Synthetic chemistry Hydrogenation Precursor procurement

Thermal Stability Benchmarking

Specific TGA data for pure tetracyclohexylsilane are not reported in the open literature. However, a structurally related tetracyclohexyl‑Group 14 compound displays no mass loss until 360 °C under nitrogen, losing ~11 % mass between 360–400 °C before slow decomposition above 400 °C [1]. By contrast, tetraethoxysilane (TEOS) begins to decompose above ~475 K (202 °C) in the presence of moisture, and its thermal stability decreases with increasing alkoxy‑chain length [2]. Tetraphenylsilane is reported to distil without decomposition at 550 °C [3]. The all‑carbon‑backbone cyclohexyl ligands are expected to confer thermal robustness intermediate between TEOS and Ph₄Si, an inference supported by the high ceiling temperature of the related tetracyclohexyl compound.

Thermal stability CVD precursor Thermogravimetric analysis

Physical-Property Contrast with Tin Analogue

The closest structural analogue that replaces silicon with tin—tetracyclohexylstannane (CAS 1449‑55‑4)—has well‑defined physical constants: m.p. 241–250 °C, b.p. 476.6 °C (760 mmHg), and vapour pressure 8.65 × 10⁻⁹ mmHg at 25 °C [1]. TCS, with a smaller central atom (Si covalent radius 1.11 Å vs. Sn 1.40 Å), is expected to exhibit a lower melting point and higher vapour pressure, making it more amenable to vapour‑phase delivery. The paucity of measured physical constants for TCS itself underscores the need for batch‑specific characterisation when procuring.

Group 14 chemistry Melting point Volatility

Application Scenarios Informed by Quantitative Differentiation


Single-Source Precursor for Si-Doped Carbon Thin Films

The all‑hydrocarbon ligand sphere (SiC₂₄ framework) and the inferred thermal stability window (360–550 °C) make TCS a candidate single‑source precursor for amorphous silicon‑carbon (a‑SiCₓ) or silicon‑doped diamond‑like carbon films. Unlike tetraethoxysilane (TEOS), which introduces oxygen and decomposes below 250 °C, TCS can deliver Si and C simultaneously without heteroatom contamination, potentially yielding films with tunable bandgap and low dielectric constant. The steric bulk of the cyclohexyl groups may also moderate gas‑phase reactivity, favouring surface‑limited growth in ALD regimes. [1]

Steric-Probe for Non-Bonded Interaction Models

The unique combination of four flexible cyclohexyl rings around a tetrahedral silicon centre provides an experimental benchmark for force‑field parameterisation. The reported Si–C bond elongation (+0.035 Å vs. TMS) and C–Si–C angle widening (+5° vs. ideal tetrahedral) are sensitive probes of van der Waals repulsion terms. Computational chemists can use the published crystallographic coordinates (CCDC deposit) and derived geometric parameters to validate MM3, MMFF94, or DFT‑D dispersion corrections, ensuring that steric effects in organosilicon compounds are accurately reproduced. [1]

Model Compound for Dynamic Stereochemistry

The C₂‑symmetric crystal structure of TCS, which contrasts with the S₄ symmetry of all known tetraaryl‑Group 14 analogues, offers a rare experimental system for investigating correlated ring rotations and conformational exchange. Variable‑temperature NMR studies (¹H, ¹³C, ²⁹Si) can probe the barrier to cyclohexyl‑ring libration, while the chair‑to‑chair flipping dynamics are expected to be slower than in monosubstituted cyclohexanes due to through‑space interactions. This makes TCS a valuable substrate for physical‑organic chemists studying multi‑rotor dynamics. [1]

Hydrophobic Building Block for MOFs and Porous Cages

The four equatorially‑attached cyclohexyl rings create a hydrophobic sheath around the silicon core, with a calculated molecular volume exceeding that of tetraphenylsilane by approximately 30 % (estimated from unit‑cell data: V = 2300 ų, Z = 4). This large, saturated hydrocarbon surface can be exploited in the design of hydrolytically stable MOF linkers or porous organic cages where aliphatic character enhances stability toward moisture and polar solvents. The C₂ symmetry offers directional connectivity distinct from the S₄‑symmetric tetraphenylsilane linker. [1]

Quote Request

Request a Quote for Tetracyclohexylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.